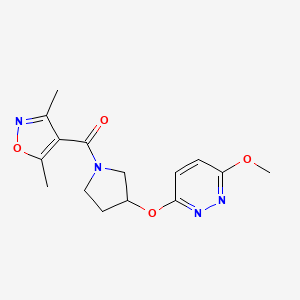

(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is not explicitly provided in the search results .

Chemical Reactions Analysis

The chemical reactions involving “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” are not mentioned in the search results .

Physical And Chemical Properties Analysis

The physical and chemical properties of “(3,5-Dimethylisoxazol-4-yl)(3-((6-methoxypyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” are not provided in the search results .

Scientific Research Applications

Synthesis and Structure Elucidation

Organic Synthesis and Structural Revision : A study by Srikrishna et al. (2010) revises the structure of products obtained in the acid-catalyzed reaction of dimethyl but-2-ynoates with anilines and formaldehyde, leading to methyl 1-(aryl)-3-(methoxymethyl)-4,5-dioxopyrrolidine-3-carboxylate. This revision is crucial for understanding the chemical behavior and potential applications of similar compounds in organic synthesis (Srikrishna, Sridharan, & Prasad, 2010).

Antimicrobial Activity of Derivatives : Hossan et al. (2012) synthesized a series of pyridines, pyrimidinones, and oxazinones, demonstrating significant antimicrobial activities. These compounds were derived from citrazinic acid, showing the potential for developing new antimicrobial agents using complex heterocycles (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Heterocyclic Derivative Syntheses : The study by Bacchi et al. (2005) on the catalytic oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes reveals the synthesis of various heterocyclic derivatives, including tetrahydrofuran and dihydropyridinone, demonstrating the compound's versatility in organic synthesis (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).

Chemical Properties and Applications

Catalytic Hydrogenation and Rearrangement : Sukhorukov et al. (2008) explored the catalytic hydrogenation of dihydro-oxazines, revealing the formation of pyrrolidine derivatives under certain conditions. This study provides insights into the hydrogenation process and its implications for chemical synthesis (Sukhorukov, Lesiv, Eliseev, Khomutova, Ioffe, & Borissova, 2008).

Synthetic Applications in Medicinal Chemistry : Research by Janvier, Sun, Bienaymé, and Zhu (2002) presents a novel multicomponent synthesis approach for the formation of pyrrolo[3,4-b]pyridin-5-one, showcasing the compound's utility in creating complex molecular structures useful in medicinal chemistry (Janvier, Sun, Bienaymé, & Zhu, 2002).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(6-methoxypyridazin-3-yl)oxypyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-9-14(10(2)23-18-9)15(20)19-7-6-11(8-19)22-13-5-4-12(21-3)16-17-13/h4-5,11H,6-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOECTTYFVAZMLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2434818.png)

![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indazole-3-carboxamide](/img/structure/B2434836.png)

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)